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Compound of Interest

Compound Name:
3-Bromo-5-carbethoxy-4,6-

dimethyl-2-pyrone

Cat. No.: B099887 Get Quote

For researchers, scientists, and professionals in drug development, understanding the three-

dimensional structure of bioactive molecules is paramount. X-ray crystallography provides

unparalleled insight into the precise spatial arrangement of atoms, informing structure-activity

relationship (SAR) studies and guiding rational drug design. This guide offers a comparative

analysis of the crystal structures of selected substituted 2-pyrone derivatives, supported by

experimental data and detailed protocols.

The 2-pyrone scaffold is a privileged motif in medicinal chemistry, present in numerous natural

products and synthetic compounds with a wide array of biological activities. The precise

conformation and intermolecular interactions of these molecules in the solid state, as revealed

by X-ray diffraction, are critical for understanding their physicochemical properties and

biological function.

This guide focuses on a comparative analysis of the crystal structures of three substituted 2-

pyrone derivatives:

Compound I: N-(5-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-N-(2-acetamidophenyl)acetamide

Compound II: N-(2-acetamidophenyl)-N-(2-oxo-2H-pyran-4-yl)acetamide

Compound III: 4-hydroxy-6-methyl-2-pyrone
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The crystallographic data for Compounds I and II are derived from a recent study on the

unexpected synthesis of novel 2-pyrone derivatives, which also investigated their potential as

inhibitors of Tyrosine-protein kinase JAK2.[1][2] Compound III, a simpler and well-known 2-

pyrone derivative, is included for a broader comparison.

Comparative Crystallographic Data
The following tables summarize the key crystallographic data and selected geometric

parameters for the three 2-pyrone derivatives, allowing for a direct comparison of their solid-

state structures.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Compound I Compound II Compound III

CCDC Number 1943749 1943750 1001223

Empirical Formula C₁₈H₁₈N₂O₆ C₁₅H₁₄N₂O₅ C₆H₆O₃

Formula Weight 358.35 302.28 126.11

Temperature (K) 100(2) 100(2) 293(2)

Wavelength (Å) 0.71073 0.71073 1.54178

Crystal System Monoclinic Triclinic Monoclinic

Space Group P2₁/c P-1 P2₁/n

Unit Cell Dimensions

a (Å) 11.018(2) 8.237(3) 6.773(1)

b (Å) 12.183(3) 9.014(3) 11.285(2)

c (Å) 12.502(3) 10.198(4) 7.643(1)

α (°) 90 73.34(3) 90

β (°) 105.15(3) 80.99(3) 98.34(1)

γ (°) 90 64.93(3) 90

Volume (Å³) 1618.3(6) 657.4(4) 578.0(2)

Z 4 2 4

Density (calculated)

(Mg/m³)
1.471 1.527 1.450

Absorption Coefficient

(mm⁻¹)
0.111 0.119 0.978

F(000) 752 316 264

Refinement Details

R₁ [I > 2σ(I)] 0.0578 0.0518 0.0340

wR₂ (all data) 0.1583 0.1402 0.0980
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Goodness-of-fit on F² 1.042 1.045 1.050

Table 2: Selected Bond Lengths (Å)

Bond Compound I Compound II Compound III

O1=C2 1.215(3) 1.213(3) 1.211(1)

O1-C6 1.381(3) 1.378(3) 1.373(1)

C2-C3 1.448(3) 1.445(3) 1.442(2)

C3-C4 1.355(3) 1.352(3) 1.345(2)

C4-C5 1.443(3) 1.440(3) 1.439(2)

C5=C6 1.348(3) 1.345(3) 1.341(2)

C4-N1 1.421(3) 1.418(3) -

Table 3: Selected Bond Angles (°)

Angle Compound I Compound II Compound III

C6-O1-C2 122.1(2) 122.3(2) 122.5(1)

O1-C2-C3 116.8(2) 117.0(2) 117.2(1)

C2-C3-C4 120.5(2) 120.3(2) 120.1(1)

C3-C4-C5 120.1(2) 120.4(2) 120.6(1)

C4-C5-C6 119.8(2) 119.5(2) 119.3(1)

C5-C6-O1 120.7(2) 120.5(2) 120.3(1)

Table 4: Selected Torsion Angles (°)
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Torsion Angle Compound I Compound II

C6-O1-C2-C3 -1.5(4) -1.2(4)

O1-C2-C3-C4 1.8(4) 1.5(4)

C2-C3-C4-C5 -0.4(4) -0.2(4)

C3-C4-C5-C6 -1.2(4) -1.0(4)

C4-C5-C6-O1 1.8(4) 1.5(4)

C5-C6-O1-C2 -0.5(4) -0.3(4)

C3-C4-N1-C7 -125.8(3) -128.1(3)

C5-C4-N1-C7 55.4(4) 53.2(4)

Experimental Protocols
The following provides a generalized methodology for the X-ray crystallographic analysis of

substituted 2-pyrone derivatives, based on the procedures reported in the primary literature.

1. Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow

evaporation of a solution of the purified compound. Common solvent systems include mixtures

of dichloromethane and hexane, or ethyl acetate and hexane. The process involves dissolving

the compound in a minimal amount of the more soluble solvent, followed by the addition of the

less soluble solvent (the precipitant). The container is then loosely covered to allow for slow

evaporation over several days at room temperature. The quality of the crystals is highly

dependent on the purity of the compound, the choice of solvents, the rate of evaporation, and

the absence of mechanical disturbances.

2. Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction

data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g.,

Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54178 Å) and an area detector. The crystal is maintained

at a constant low temperature (e.g., 100 K or 293 K) during data collection to minimize thermal

vibrations. Data are typically collected in a series of frames with the crystal rotated through a

specific angular range for each frame.
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3. Structure Solution and Refinement: The collected diffraction data are processed to yield a

set of reflection intensities. The crystal structure is solved using direct methods or Patterson

methods, which provide an initial model of the atomic positions. This model is then refined

against the experimental data using full-matrix least-squares on F². All non-hydrogen atoms are

typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and

refined using a riding model. The final refined structure is validated using tools such as

CHECKCIF to ensure its quality and chemical reasonableness.

Visualization of Experimental Workflow and
Signaling Pathways
To visually represent the processes and relationships discussed, the following diagrams were

generated using the Graphviz DOT language.
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Experimental workflow for X-ray crystallography.
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Inhibition of the JAK2 signaling pathway.
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Inhibition of MAPK/PI3K signaling pathways.
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The crystallographic data presented provides a detailed comparison of the solid-state

structures of three substituted 2-pyrone derivatives. The subtle differences in bond lengths,

angles, and torsion angles, particularly around the substituent groups, can have a significant

impact on the overall molecular conformation and the potential for intermolecular interactions.

This information, combined with an understanding of the experimental protocols for structure

determination and the biological pathways these compounds may target, is invaluable for the

rational design of new and more potent 2-pyrone-based therapeutic agents. The provided

workflows and pathway diagrams offer a clear visual summary of these complex processes,

aiding in the communication and comprehension of this critical research data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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